molecular formula C11H17N2O6P B016031 p-Nitrophenylphosphorylcholine CAS No. 21064-69-7

p-Nitrophenylphosphorylcholine

Cat. No. B016031
CAS RN: 21064-69-7
M. Wt: 304.24 g/mol
InChI Key: NAIXASFEPQPICN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of p-nitrophenylphosphorylcholine involves several key steps, starting from basic nitrophenol precursors. A notable synthesis pathway is the preparation of 2-N-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, which resembles sphingomyelin. This compound is synthesized from 2-amino-4-nitrophenol, acylated with palmitoyl chloride to yield the hexadecananilide. Subsequent reactions lead to the formation of the phosphate, which is quaternized with trimethylamine to give the title compound (Gal & Fash, 1976).

Molecular Structure Analysis

The molecular structure of p-nitrophenylphosphorylcholine and its derivatives has been studied through various methods, including crystallography for related compounds. However, detailed molecular structure analysis specific to p-nitrophenylphosphorylcholine is not directly available but can be inferred from related studies on nitrophenyl compounds and phosphorylcholine analogs.

Chemical Reactions and Properties

p-Nitrophenylphosphorylcholine participates in hydrolysis reactions, which are catalyzed by enzymes such as alkaline phosphatase and phospholipase C. These reactions are critical for understanding the compound's role as a substrate for enzyme activity assays. For instance, its hydrolysis by alkaline phosphatases, despite the enzyme's reported requirement for a terminal phosphate, suggests a broader substrate specificity than previously understood (Srivastava, Brewer, & White, 1982).

Physical Properties Analysis

The physical properties of p-nitrophenylphosphorylcholine, such as solubility, melting point, and stability, are essential for its handling and application in research. While specific details on these properties are scarce, the compound's utility in enzymatic assays suggests it possesses adequate solubility in common solvents and stability under experimental conditions.

Chemical Properties Analysis

The chemical properties of p-nitrophenylphosphorylcholine, including reactivity, pKa, and interaction with metal ions, are crucial for its biochemical applications. Its ability to serve as a substrate for enzymatic reactions highlights its chemical stability and reactivity under physiological conditions. The hydrolysis reactions, in particular, provide insights into its chemical behavior and the conditions that favor its activity as a substrate (Srivastava, Brewer, & White, 1982).

Scientific Research Applications

  • Inhibition of Acetylcholine Release : p-Nitrophenylphosphate was found to inhibit acetylcholine release induced by sodium deprivation, especially when the K+-activated part of Na+, K+-ATPase is active. This suggests that the K+-stimulated phosphatase moiety may play a role in these processes (Vizi, Rónai, & Bernáth, 1987).

  • Inhibition of Cholesterol Esterase : Studies have shown that p-Nitrophenyl-N-butyl and N-octyl carbamates are potent inhibitors of cholesterol esterase. The octyl derivative, in particular, was identified as a more potent inhibitor (Hosie, Sutton, & Quinn, 1987).

  • Detection in Microdiagnostic Systems : Polymer nanoparticles covered with phosphorylcholine groups can effectively detect acetylcholine chloride as hydrogen peroxide. This presents a promising tool for highly sensitive microdiagnostic systems (Konno, Watanabe, & Ishihara, 2004).

  • Cholinergic Mechanisms : p-Nitrophenyl diazonium fluoroborate (P-NPD) has been observed to have a biphasic effect on cholinergic mechanisms. It initially potentiates depolarizations due to acetylcholine and later inhibits the response to acetylcholine. It has a 20 times greater affinity for acetylcholinesterase (AChE) than for acetylcholine receptors (AChR) (Caratsch et al., 1976).

  • Phosphodiesterase Release : Phospholipase-C selectively releases p-nitrophenyl phosphorylcholine-hydrolyzing phosphodiesterase from mouse brain membrane, with glycero-phosphorylcholine inhibiting its activity (Sok & Kim, 1991).

  • Neurotoxicity Antidotal Treatment : Pyridium aldoximes can reactivate phosphorylated functional acetylcholinesterase in the brain, suggesting a potential role for these compounds in the antidotal treatment of neurotoxicity (Hobbiger & Vojvodić, 1967).

  • Rapid Reversal of Cholinesterase Inhibition : Rabbits exposed to p-nitrophenyldiethylphosphate (E600) experienced some rapid reversal of cholinesterase inhibition, although other irreversible changes were also occurring simultaneously (Barnes, 1953).

  • Design of Neonicotinoids : Insights into receptor structures can enhance the design of neonicotinoids, enhancing crop protection and animal health benefits by increasing the potency of agonists (Tomizawa, Kagabu, & Casida, 2011).

properties

IUPAC Name

(4-nitrophenyl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N2O6P/c1-13(2,3)8-9-18-20(16,17)19-11-6-4-10(5-7-11)12(14)15/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIXASFEPQPICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401781
Record name p-Nitrophenylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nitrophenylphosphorylcholine

CAS RN

21064-69-7
Record name p-Nitrophenylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
548
Citations
S Kurioka - The Journal of Biochemistry, 1968 - jstage.jst.go.jp
Phospholipase C [EC 3.1. 4.3, phosphati dylcholine choline-phosphohydrolase, bacte ria] activity is closely related to the degree of phosphatide dispersion in the reaction medium, and, …
Number of citations: 35 www.jstage.jst.go.jp
DE Sok, MR Kim - Analytical biochemistry, 1992 - Elsevier
… This assay is based on the continuous measurement of p-nitrophenol produced from the enzymatic hydrolysis of p-nitrophenylphosphorylcholine. The assay method, which showed a …
S Kurioka, M Matsuda - Analytical Biochemistry, 1976 - Elsevier
… The hydrolytic rate of p-nitrophenylphosphorylcholine … We propose a convenient spectrophotometric assay method for phospholipase C using p-nitrophenylphosphorylcholine …
A Flieger, S Gong, M Faigle, B Neumeister - Enzyme and microbial …, 2000 - Elsevier
Phospholipase C (PLC) activity secreted by bacteria as a virulence factor is commonly detected by use of the artificial substrate p-nitrophenylphosphorylcholine (p-NPPC). We …
PN Srivastava, JM Brewer, RA White Jr - Biochemical and Biophysical …, 1982 - Elsevier
… p-Nitrophenylphosphorylcholine, used as an artificial substrate for phospholipase C, is … p-Nitrophenylphosphorylcholine hydrolyzing activity in rabbit semen is concentrated in Hyamine-…
JN Kanfer, D McCartney - Neurochemical research, 1990 - Springer
A phosphodiesterase activity present in rat brain membranes has been examined utilizing p-nitrophenylphosphorylcholine as the substrate. This enzyme activity has a pH optimum of 8.5…
G Rao, M Philipp - Journal of protein chemistry, 1991 - Springer
TEPC-15 is a phosphorylcholine-binding mouse myeloma protein which reacts with an ester-containing phosphorylcholine, thep-nitrophenyl ester of 6-(phosphorylcholine)hexanoic …
SJ Pollack, JW Jacobs, PG Schultz - Science, 1986 - science.org
… binds the transition state analog p-nitrophenylphosphorylcholine with high affinity, catalyzed … specificity, and was inhibited by p-nitrophenylphosphorylcholine. The rate of the reaction …
Number of citations: 957 www.science.org
JN Kanfer, DG McCartney - Biochemical and biophysical research …, 1986 - Elsevier
… The liberation of p-nitrophenol from p-nitrophenylphosphorylcholine was used to measure … p-nitrophenylphosphorylcholine, 5 mM Na oleate, 200 ~g protein in a volume of 200 ~i. …
WB BAINE - Microbiology, 1985 - microbiologyresearch.org
… varying amounts of p-nitrophenylphosphorylcholine; L. … of sterile 40 mM-p-nitrophenylphosphorylcholine in the same … , and hydrolysis of p-nitrophenylphosphorylcholine was assayed by …
Number of citations: 86 www.microbiologyresearch.org

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